![molecular formula C22H19ClN2O4S B2892630 1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921899-31-2](/img/structure/B2892630.png)
1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar dibenzoxazepines have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses such as arteriolosclerosis .
Biochemical Pathways
It’s worth noting that related dibenzoxazepines have been implicated in the treatment of cardiovascular diseases , suggesting potential involvement in cardiovascular-related biochemical pathways.
Result of Action
Related dibenzoxazepines have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses , suggesting potential therapeutic effects at the molecular and cellular level.
Activité Biologique
1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dibenzo[b,f][1,4]oxazepine core.
- Substituents including a chlorophenyl group and a methanesulfonamide moiety.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentrations (MIC) against various bacterial strains were assessed. The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 4 to 16 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Bacillus subtilis | 4 |
Escherichia coli | >32 |
Pseudomonas aeruginosa | >32 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays demonstrated:
- Inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 values were reported in the micromolar range (5–15 µM), indicating moderate potency.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The methanesulfonamide group may interact with active sites of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. The findings indicated that modifications to the dibenzo[b,f][1,4]oxazepine core significantly influenced both antimicrobial and anticancer activities.
Another case study involving animal models demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-14-7-9-21-19(11-14)25(2)22(26)17-12-16(8-10-20(17)29-21)24-30(27,28)13-15-5-3-4-6-18(15)23/h3-12,24H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKUHKLPLEICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4Cl)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.